O-[(6-chloropyridin-2-yl)methyl]hydroxylamine

Hydroxylamine reactivity Nucleophilic substitution Medicinal chemistry

O-[(6-Chloropyridin-2-yl)methyl]hydroxylamine (CAS 184870-71-1) is an O‑substituted hydroxylamine featuring a 6‑chloropyridin‑2‑ylmethyl moiety attached to the aminooxy function. This compound belongs to the class of pyridinylmethyl hydroxylamines, which are valued as synthetic building blocks, aldehyde/ketone‑reactive probes, and intermediates for oxime‑based bioactive molecules.

Molecular Formula C6H7ClN2O
Molecular Weight 158.585
CAS No. 184870-71-1
Cat. No. B595835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[(6-chloropyridin-2-yl)methyl]hydroxylamine
CAS184870-71-1
SynonymsO-((6-chloropyridin-2-yl)Methyl)hydroxylaMine
Molecular FormulaC6H7ClN2O
Molecular Weight158.585
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)CON
InChIInChI=1S/C6H7ClN2O/c7-6-3-1-2-5(9-6)4-10-8/h1-3H,4,8H2
InChIKeyNQCYCCWEXWKKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-[(6-Chloropyridin-2-yl)methyl]hydroxylamine (CAS 184870-71-1) – Procurement-Relevant Chemical Class & Key Identifiers


O-[(6-Chloropyridin-2-yl)methyl]hydroxylamine (CAS 184870-71-1) is an O‑substituted hydroxylamine featuring a 6‑chloropyridin‑2‑ylmethyl moiety attached to the aminooxy function . This compound belongs to the class of pyridinylmethyl hydroxylamines, which are valued as synthetic building blocks, aldehyde/ketone‑reactive probes, and intermediates for oxime‑based bioactive molecules . Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.58 g·mol⁻¹, a predicted boiling point of 292.2 ± 30.0 °C, and a density of 1.311 ± 0.06 g·cm⁻³ . Standard commercial specifications include purity ≥ 95 % (HPLC) and storage recommendations of −20 °C, dry, protected from light . The combination of a nucleophilic aminooxy head, a 2‑pyridylmethyl spacer, and a chlorine substituent at the 6‑position creates a specific steric and electronic profile that distinguishes it from positional isomers and N‑substituted analogs, making unequivocal structural identity essential for reproducible downstream chemistry.

Reactivity Primary aminooxy (–ONH₂) for aldehyde/ketone oxime ligation
Scaffold 6-Chloro-2-pyridylmethyl architecture with distinct steric/electronic profile
Grade Synthetic building block for probe and intermediate preparation

Why O-[(6-Chloropyridin-2-yl)methyl]hydroxylamine Cannot Be Freely Substituted by In‑Class Analogs


Although numerous O‑substituted hydroxylamines share a common aminooxy functionality, their reactivity, steric accessibility, and chemoselectivity toward carbonyl substrates vary substantially with the nature and position of the aryl substituent. For O-[(6-chloropyridin-2-yl)methyl]hydroxylamine, the chlorine at the 6‑position exerts both electron‑withdrawing and steric effects that are absent in the 3‑chloro positional isomer (CAS 154357‑82‑1) or in the chlorine‑free O‑(pyridin‑2‑ylmethyl)hydroxylamine . Furthermore, the O‑substitution pattern preserves a primary aminooxy group (–ONH₂), whereas the N‑methyl analog (CAS 1508621‑15‑5) sacrifices nucleophilicity due to N‑alkylation . Such structural differences translate into measurable shifts in oxime‑formation kinetics, mass‑spectrometric ionization efficiency, and the stability of the resulting Schiff‑base adducts [1]. Consequently, substituting one pyridinylmethyl hydroxylamine for another without re‑validating the reaction conditions can alter product profiles, reduce derivatization efficiency in analytical workflows, or compromise the reproducibility of structure–activity relationships in medicinal chemistry campaigns.

Positional isomer mismatch 3-Chloro isomer (CAS 154357-82-1) may alter electronic effects and reaction selectivity vs 6-chloro substitution
N-Alkylation reactivity shift N-Methyl analog (CAS 1508621-15-5) may reduce aminooxy nucleophilicity, limiting oxime formation efficiency
MS signature absence Non-halogenated pyridinylmethyl analogs lack chlorine isotopic pattern for LC-MS confirmatory analysis

Quantitative Differentiation Evidence for O-[(6-Chloropyridin-2-yl)methyl]hydroxylamine


Primary Aminooxy Reactivity Superior to N‑Methyl Analog – Nucleophilic Substitution Kinetics

The target compound retains a primary –ONH₂ terminus, whereas the N‑methyl analog N‑[(6‑chloropyridin‑2‑yl)methyl]‑N‑methylhydroxylamine (CAS 1508621‑15‑5) carries a secondary hydroxylamine. Literature on O‑ vs. N‑substituted hydroxylamines consistently shows that N‑alkylation reduces nucleophilicity by approximately 10‑ to 100‑fold, depending on the electrophile, due to steric hindrance and altered electron density at the nitrogen [1]. In a class‑level study, primary O‑substituted hydroxylamines exhibited second‑order rate constants for oxime formation that were > 50‑fold higher than their N‑methyl counterparts under identical conditions [2].

Aminooxy reactivity
Class-level
Primary –ONH₂: reported ≥50-fold higher oxime formation rate vs N-methyl analog
Supports oxime ligation workflow selection
Class-level hydroxylamine reactivity; confirm under specific conditions
Hydroxylamine reactivity Nucleophilic substitution Medicinal chemistry

Regioisomeric Chlorine Position Modulates Aldehyde‑Derivatization Efficiency in AP‑Site Quantification

The 6‑chloro‑2‑pyridylmethyl isomer offers a distinctive isotopic signature from the chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio) that enhances mass spectrometric detection sensitivity. In AP‑site quantification, O‑(pyridin‑3‑yl‑methyl)hydroxylamine (PMOA) achieved a limit of detection of 2 AP sites per 10⁸ nucleotides via LC‑MS/MS [1]. The target compound’s chlorine atom is expected to further improve ionization efficiency and signal‑to‑noise ratio through the halogen‑enhanced electrospray response, though direct comparative data for the 6‑chloro analog remain unpublished. The 3‑chloro positional isomer (CAS 154357‑82‑1) places the chlorine at the meta position relative to the methylene‑aminooxy group, altering the electron‑withdrawing effect and potentially affecting the oxime’s stability .

Chlorine MS signature
Reported
³⁵Cl/³⁷Cl isotopic pattern supports LC-MS/MS confirmatory analysis
Supports analytical probe selection review
Quantitative LOD vs PMOA not yet reported for 6-chloro analog
DNA damage AP site quantification Mass spectrometry

One‑Step Synthesis from 6‑Chloropicolinaldehyde Offers Higher Atom Economy Than Multi‑Step Routes for Alternative Isomers

The target compound is accessible via a direct condensation of commercially available 6‑chloropicolinaldehyde (CAS 54087‑03‑5) with hydroxylamine hydrochloride, followed by selective O‑alkylation, yielding the product in a single synthetic step [1]. In contrast, the 3‑chloro isomer (CAS 154357‑82‑1) requires 6‑chloropyridine‑3‑carbaldehyde as starting material, which is generally less available and more costly. Vendor listings show the 3‑chloro isomer at a price approximately 2‑ to 3‑fold higher per gram than the 2‑chloro isomer, consistent with the greater synthetic accessibility of the 2‑substituted pyridine scaffold .

Synthetic step economy
Class-level
One-step synthesis from widely available 6-chloropicolinaldehyde
Supports procurement cost review
Vendor catalog comparison; reported lower cost vs 3-chloro isomer
Synthetic accessibility Atom economy Process chemistry

Conformational Flexibility from the Methylene Spacer Enhances Enzyme Active‑Site Accessibility Relative to Directly O‑Linked Analog

O-[(6‑Chloropyridin‑2‑yl)methyl]hydroxylamine incorporates a methylene (–CH₂–) spacer between the pyridine ring and the aminooxy oxygen, whereas the directly O‑linked analog O‑(6‑chloropyridin‑2‑yl)hydroxylamine (CAS 119809‑51‑7) lacks this spacer, restricting rotational freedom. The additional rotatable bond (2 vs. 1 rotatable bonds) allows the aminooxy group to sample a wider conformational space, potentially facilitating access to enzyme active sites with deeper binding pockets . In a class‑level study of pyridinyl hydroxylamines as ribonucleotide reductase inhibitors, compounds with a methylene linker displayed IC₅₀ values shifted by up to an order of magnitude relative to their directly O‑linked counterparts, attributed to enhanced conformational adaptability [1].

Conformational flexibility
Class-level
2 rotatable bonds; reported ~3–10-fold IC₅₀ shift in RNR inhibition vs directly O-linked analog
Supports structure-based design context
Class-level pyridinyl hydroxylamine SAR; target-specific validation advised
Enzyme inhibition Conformational analysis Structure-based design

Research & Industrial Application Scenarios for O-[(6-Chloropyridin-2-yl)methyl]hydroxylamine


DNA Abasic‑Site Derivatization for Mass Spectrometric Quantification

The compound’s primary aminooxy group reacts selectively with the aldehyde moiety of ring‑opened abasic (AP) sites in damaged DNA, forming a stable oxime adduct. The chlorine atom provides a characteristic isotopic ion ratio (³⁵Cl/³⁷Cl) that enhances LC‑MS/MS detection specificity, potentially improving signal‑to‑noise ratios over non‑halogenated probes such as O‑(pyridin‑3‑yl‑methyl)hydroxylamine [1]. This makes it a candidate for high‑sensitivity DNA damage assays in toxicology, oncology, and environmental health research.

Synthetic Building Block for Antibacterial Hydroxylamine Scaffolds

Bacterial ribonucleotide reductase (RNR) is a validated antibacterial target, and O‑substituted hydroxylamines have emerged as a promising scaffold class for RNR inhibition [1]. The methylene spacer and 6‑chloro substitution of the target compound provide a distinct three‑dimensional pharmacophore that can be elaborated into focused libraries, with the primary aminooxy group serving as both a pharmacophoric element and a synthetic handle for further diversification.

Chemoselective Bioconjugation via Oxime Ligation

In bioconjugation chemistry, the aminooxy group reacts chemoselectively with aldehydes and ketones to form oxime bonds under mild aqueous conditions, without cross‑reacting with amines, thiols, or carboxylates. The 6‑chloropyridinylmethyl group can function as a chromophore (λₐ₆ ~260–280 nm) for HPLC monitoring or as an affinity handle for subsequent purification, enabling streamlined protein–probe conjugation workflows [2].

Agrochemical Intermediate – Oxime Herbicide Precursor

Patent literature describes pyridine derivatives bearing alkylideneaminoxy substituents as herbicidal agents [3]. As a primary aminooxy building block, the compound can be O‑alkylated or condensed with carbonyl compounds to generate libraries of pyridinylmethyl oxime ethers, a substructure recurrent in herbicides and fungicides. Its commercial availability at scale (≥ 95% purity; multiple suppliers) makes it a practical starting point for agrochemical lead generation.

Application
Selection Property
Validation Focus
DNA damage assay derivatization
Chlorine isotopic MS signature
AP-site detection specificity
Antibacterial RNR inhibitor synthesis
Primary aminooxy pharmacophore
Target engagement confirmation
Protein-probe oxime conjugation
Aldehyde/ketone chemoselectivity
Conjugation efficiency monitoring
Oxime herbicide precursor
Building block versatility
Lead generation scalability
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